Holmium oxide

Descripción general

Descripción

Synthesis Analysis

Holmium oxide can be synthesized through various methods, including solvent-less preparations and hydrothermal procedures. A novel approach involves a solvent-free solid–solid reaction, resulting in pure this compound ceramic nanostructures characterized by their specific morphology and particle size, influenced significantly by the calcination temperature and molar ratio of the starting materials (Mortazavi-derazkola, Zinatloo-Ajabshir, & Salavati‐Niasari, 2015). Another synthesis route utilizes a simple hydrothermal procedure to create a composite of manganese and this compound for water oxidation applications, highlighting the versatility of this compound in catalytic processes (Najafpour et al., 2017).

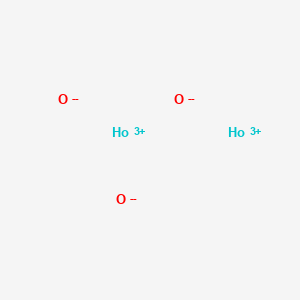

Molecular Structure Analysis

This compound nanoparticles, synthesized and characterized for near-infrared imaging and dye-photodegradation, show the potential for multifunctional applications due to their unique molecular structure. These nanoparticles emit near-infrared fluorescence under specific excitation, with their imaging capabilities and catalytic properties being directly linked to their molecular structure (Zhu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound demonstrate its utility in photocatalytic applications. For instance, the degradation of pollutants like methyl violet under UV illumination showcases this compound's effectiveness as a photocatalyst, a property that is influenced by the synthesis method and the presence of capping agents during the nanoparticle formation process (Zinatloo-Ajabshir, Mortazavi-derazkola, & Salavati‐Niasari, 2017).

Physical Properties Analysis

The physical properties of this compound, such as its high transparency and specific refractive index values across a wide range of wavelengths, are crucial for applications in optical coatings and materials. These properties are determined through various characterization techniques, including electron beam deposition methods and electron diffraction studies (Wiktorczyk, 2002).

Chemical Properties Analysis

The chemical properties of this compound, such as its photocatalytic performance, are enhanced through specific synthesis methods. For example, the preparation of this compound nanostructures via a facile precipitation method results in materials with significant photocatalytic efficiency, which can be applied for the degradation of water pollutants under certain conditions (Mortazavi-derazkola, Zinatloo-Ajabshir, & Salavati‐Niasari, 2016).

Aplicaciones Científicas De Investigación

Magnetic Materials : Holmium oxide thin films possess high saturation magnetization exceeding 2 Tesla, a linear range also exceeding 2 Tesla, zero magnetic remanence and coercivity, and resistance to harsh processing conditions, making them ideal for fabricating next-generation nanoscale magnetic devices in advanced scientific and engineering applications (Trepka et al., 2020).

Photocatalysis : this compound ceramic nanostructures have been synthesized and demonstrated effective in the photocatalytic degradation of various dyes under ultraviolet light, suggesting their use in environmental remediation (Mortazavi‐Derazkola et al., 2015).

Analytical Chemistry : In the field of analytical chemistry, this compound has been used in X-ray excited optical fluorescence spectroscopy for the determination of rare earth elements (Kawaguchi et al., 1969).

Spectrophotometry : this compound solutions are commonly used as a standard reference material in the calibration of wavelength scales of spectrophotometers, aiding in precision measurements in various scientific applications (Suarez-Romero et al., 2001).

Biomedical Research : The biodistribution profiles of holmium salts and nanoparticles (oxide form) have been evaluated for potential applications in cancer treatment and diagnosis, highlighting the varied solubility and interaction with organs (Cerqueira-Coutinho et al., 2016).

Single Atom Magnets : Holmium atoms on magnesium oxide films have shown stable magnetization at temperatures up to 30 K, enabling potential applications in storing and processing information at the atomic level (Donati et al., 2016).

Water Oxidation Catalysis : A composite of manganese and this compound has been developed as a catalyst for water oxidation, showing potential in energy conversion processes (Najafpour et al., 2017).

Magnetic X-ray Scattering : Holmium has been studied using magnetic x-ray scattering, providing insights into its magnetic structure, beneficial for advanced material science research (Gibbs et al., 1985).

Near-Infrared Imaging : this compound nanoparticles have been developed for near-infrared tissue imaging and facilitating dye degradation under white light, indicating their multifunctionality in biomedical and environmental fields (Zhu et al., 2022).

Calibration Systems : this compound glass filters have been used for over four decades as wavelength standards in spectrophotometry, demonstrating their long-term stability and reliability (Allen, 2007).

Mecanismo De Acción

Target of Action

Holmium oxide, also known as Ho2O3, primarily targets human umbilical vein endothelial cells (HUVECs). It interacts with the membrane protein EphrinB2 in these cells . This interaction plays a crucial role in promoting angiogenesis, which is the formation of new blood vessels .

Mode of Action

This compound nanoparticles (HNPs) promote angiogenesis by increasing cell migration, mediated by filopodia extension . Filopodia are slender cytoplasmic projections that extend from the leading edge of migrating cells. At the molecular level, HNPs interact with EphrinB2, leading to its phosphorylation . This phosphorylated EphrinB2 can bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 .

Biochemical Pathways

The EphrinB2/VAV2/CDC42 signaling pathway plays a significant role in the action of this compound. This pathway regulates cell migration, which is an important target of angiogenesis . When EphrinB2, VAV2, or CDC42 are inhibited separately, angiogenesis is reduced .

Pharmacokinetics

Holmium-166, a radioactive isotope of holmium, has been used in various therapeutic applications due to its emission of high-energy beta radiation, which can be used for a therapeutic effect, and gamma radiation, which can be used for nuclear imaging purposes .

Result of Action

The primary result of this compound’s action is the promotion of angiogenesis, both in vitro and in vivo . This is particularly beneficial for bone repair, as early angiogenesis provides nutrient supply for bone tissue repair . Insufficient angiogenesis can lead to tissue engineering failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is one of the most powerfully paramagnetic substances known . This property could potentially influence its interaction with biological systems. Furthermore, this compound is used in making specialty colored glasses . The environmental stability of this compound is high, as it is resistant to chemical attack and has a high melting point .

Safety and Hazards

Holmium Oxide should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Holmium Oxide nanoparticles have attracted significant research interest due to their dual-functionalities. They have been used for degradation of fluorescein sodium salt and rhodamine 6G under white light irradiation as well as NIR . Furthermore, hydrophilic and biocompatible polyethylenimines (PEIs) of different sizes were used as surface-coating ligands for ultrasmall this compound (Ho2O3) nanoparticles, indicating potential for efficient transverse T2 MRI contrast agents in vitro .

Propiedades

IUPAC Name |

holmium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCYYNSBGXMRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894772 | |

| Record name | Holmium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.859 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | Holmium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12055-62-8 | |

| Record name | Holmium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium oxide (Ho2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOLMIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1MAM6A4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the key spectral characteristics of Holmium oxide?

A1: this compound exhibits distinct absorption lines across the visible region, making it a valuable reference material for spectrophotometer calibration. [, , , , , , ]. Specifically, a solution of this compound in perchloric acid displays well-defined transmittance minima, serving as traceable wavelength standards for UV/visible molecular absorption spectrophotometry. []

Q2: What is the significance of the infrared photoluminescence observed in this compound?

A2: Infrared photoluminescence (PL) in Ho2O3 originates from internal 4f-shell transitions in Ho3+ ions. This PL, peaking at ~1.96 µm, provides valuable insights into the electronic structure and energy transfer processes within the material. [, ] Interestingly, the PL intensity in Ho-doped silicon, despite having a significantly lower Holmium concentration, is comparable to that of Ho2O3. [, ]

Q3: How does this compound contribute to the field of magneto-optical materials?

A3: this compound ceramics display promising magneto-optical properties, particularly a high Verdet constant, making them attractive for applications in high-energy laser Faraday isolators. [, ] Doping Ho2O3 with elements like Terbium (Tb3+) and Cerium (Ce3+) can further enhance these properties. [] For instance, nickel-doped Ho2O3 ceramics exhibit enhanced transmittance and Verdet constants compared to pure Ho2O3 ceramics and commercial terbium gallium garnet crystals. []

Q4: What makes this compound suitable for use in optical fibers?

A4: this compound doped tellurite glasses exhibit a high refractive index (>2 at specific concentrations) and a tunable optical band gap, making them suitable for applications in optical fibers and optical communication devices. []

Q5: How does the porosity of this compound affect its mechanical properties?

A5: The Young's and shear moduli of polycrystalline Ho2O3 are inversely related to its porosity. This relationship can be described empirically, providing insights into the material's mechanical behavior in various applications. []

Q6: How do temperature variations impact the elastic properties of this compound?

A6: The Young's, shear, and bulk moduli of Ho2O3 decrease linearly with increasing temperature, while Poisson's ratio remains relatively stable. These findings are crucial for understanding the material's performance under varying thermal conditions. []

Q7: How does this compound act as a catalyst in methane dry reforming?

A7: this compound, when used as a promoter in nickel-based catalysts supported on yttria-stabilized zirconia, significantly enhances the performance of methane dry reforming. The optimal loading of Ho2O3 has been identified, demonstrating its role in improving methane and carbon dioxide conversion rates. [] This is attributed to Ho2O3's ability to enhance the support's properties and mitigate carbon accumulation. []

Q8: What is the role of this compound in water oxidation processes?

A8: Nanosized manganese oxide supported on this compound forms a new composite catalyst for water oxidation. This composite exhibits promising turnover frequencies in the presence of cerium(IV) ammonium nitrate and photo-produced [Ru(bpy)3]3+, highlighting its potential in energy-related applications. []

Q9: What are the potential biomedical applications of this compound nanoparticles?

A9: this compound nanoparticles, particularly when functionalized with polyethylene glycol (PEG), show promise as contrast agents for T2-weighted magnetic resonance imaging (MRI). These nanoparticles generate a strong negative contrast in T2-weighted MRI and exhibit good biocompatibility at specific concentrations. [] Similarly, polyethylenimine-coated ultrasmall Ho2O3 nanoparticles exhibit low cytotoxicity and good colloidal stability, making them suitable candidates for T2 MRI contrast agents. [] Furthermore, D-glucuronic acid coated HoEuO3 nanoparticles show potential for both MRI and fluorescence imaging. []

Q10: How does the surface coating of this compound nanoparticles affect their properties?

A10: The surface coating of Ho2O3 nanoparticles significantly influences their water proton spin relaxivities, colloidal stability, and biocompatibility. Different coatings, such as polyethylene glycol (PEG) and polyethylenimines (PEIs), can be used to fine-tune these properties for specific biomedical applications. [, ]

Q11: What are the potential applications of bio-synthesized this compound nanoparticles?

A11: Ultrafine nanoscale this compound nanoparticles (HT-Ho2O3 NPs) synthesized using plant extracts show potential in various biomedical applications. They exhibit antioxidant, anti-angiogenic, and cytotoxic properties, making them promising candidates for further research in drug delivery and cancer treatment. []

Q12: How stable are this compound glass wavelength standards?

A12: this compound glass stands out as a reliable wavelength standard due to its insignificant spectral variation between batches and manufacturers. These standards demonstrate robust stability, remaining largely unaffected by typical fluctuations in temperature and humidity. []

Q13: How is this compound used in nuclear medicine?

A13: Holmium-166, a radioisotope of holmium, is used in nuclear medicine for therapeutic applications, particularly in treating liver metastases. Microspheres labeled with 166Ho deliver targeted radiation therapy. Research focuses on optimizing the production and labeling processes of these microspheres for enhanced therapeutic efficacy. [, ]

Q14: What are the applications of this compound in thin-film technology?

A14: this compound thin films are employed in various electronic applications, including capacitors. Studies on thermally stimulated currents in Al/Ho2O3/Al thin-film sandwiches provide valuable insights into the dielectric properties and charge trapping mechanisms within these devices. [, , ] Further research explored the potential of this compound as a gate dielectric oxide for germanium-based metal-oxide-semiconductor (MOS) systems. []

Q15: What is the role of this compound in high-pressure research?

A15: this compound serves as a valuable material for high-pressure studies due to its interesting phase transitions and the behavior of its f-electrons under pressure. High-pressure X-ray diffraction (HPXRD), micro-Raman spectroscopy, and electrical resistivity measurements using specialized equipment like diamond anvil cells provide crucial information about these properties. []

Q16: What is the environmental impact of this compound nanoparticles?

A16: Studies on the ecotoxicity of various nanomaterials, including Ho2O3, highlight the need for a comprehensive understanding of their potential risks to aquatic organisms. Research indicates that different nanoparticles, including Ho2O3, can exhibit a wide range of toxicity levels across various species and test conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)